3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

Vue d'ensemble

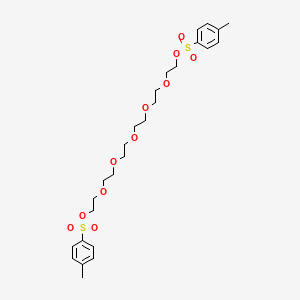

Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) is a complex organic compound characterized by its multiple ethoxy groups and a sulfonate ester functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyethoxylated alcohol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted ethoxy derivatives and 4-methylbenzenesulfonic acid.

Hydrolysis: The major products are the corresponding alcohol and 4-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and polymers.

Mécanisme D'action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates through nucleophilic substitution reactions. The sulfonate ester group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

Uniqueness

The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) lies in its multiple ethoxy groups, which provide flexibility and solubility in various solvents. This makes it particularly useful in applications requiring high solubility and reactivity .

Activité Biologique

Molecular Characteristics

- Molecular Formula : C26H38O11S2

- Molecular Weight : 590.70 g/mol

- CAS Number : 42749-27-9

- Appearance : Typically a colorless to pale yellow liquid.

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

Structural Representation

The compound features multiple ether linkages and sulfonate groups that contribute to its solubility and reactivity. The presence of sulfonate groups suggests potential interactions with biological molecules.

Research indicates that compounds similar to 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) can interact with cellular membranes due to their amphiphilic nature. This interaction can lead to various biological effects:

- Cell Membrane Interaction : The sulfonate groups enhance solubility in aqueous environments, allowing the compound to penetrate lipid bilayers.

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents by disrupting bacterial cell membranes.

- Drug Delivery Systems : The structure may serve as a carrier for drug molecules due to its biocompatibility and ability to form micelles.

Research Findings

A study examining the effects of sulfonate esters on cell viability demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Drug Delivery | Potential carrier for therapeutic agents |

Case Study 1: Antimicrobial Properties

In a laboratory setting, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Drug Delivery Applications

A formulation study explored the use of this compound as a drug delivery vehicle for anticancer drugs. The results showed enhanced solubility and stability of the drug in physiological conditions, indicating its effectiveness in targeted therapy.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZXHPCBPDNLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330329 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-27-9 | |

| Record name | NSC244991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethylene Glycol Di-p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.